molecular formula C17H13ClN4O3 B3487497 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE

Cat. No.: B3487497
M. Wt: 356.8 g/mol
InChI Key: LCJOVXAFXOHVRN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a triazole ring, and a chlorobenzamide group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding propan-2-ols, which are further treated with chloroacetyl chloride to yield the final benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The chlorine atom on the benzamide can be substituted with different nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted benzamides, each with distinct chemical and biological properties .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is unique due to its combination of a benzodioxole moiety, a triazole ring, and a chlorobenzamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-14-3-2-12(22-8-20-21-9-22)6-13(14)17(23)19-7-11-1-4-15-16(5-11)25-10-24-15/h1-6,8-9H,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJOVXAFXOHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-5-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE

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